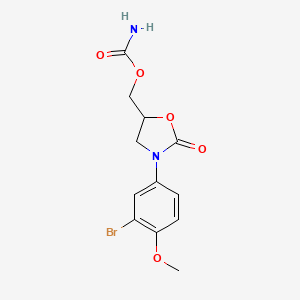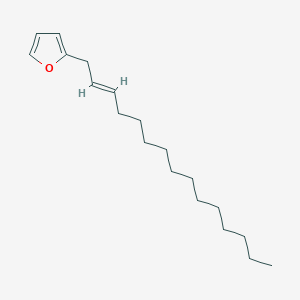
4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylthio group, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the isopropyl and methyl groups. The phenylthio group is then attached through a substitution reaction. The final steps involve the formation of the dioxo and carboxamide functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The dioxo and carboxamide functionalities can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
- 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(methylthio)phenyl)pyrrolidine-3-carboxamide
- 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(ethylthio)phenyl)pyrrolidine-3-carboxamide
Uniqueness: 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
77711-85-4 |
|---|---|
Molecular Formula |
C21H22N2O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-methyl-4,5-dioxo-N-(4-phenylsulfanylphenyl)-1-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)23-13-18(19(24)21(23)26)20(25)22(3)15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3 |
InChI Key |
VVPPQVNHQGUJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C(=O)C1=O)C(=O)N(C)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


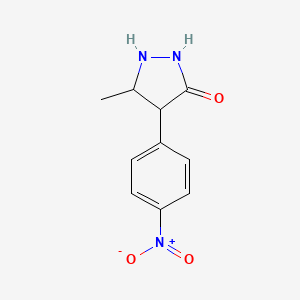

![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
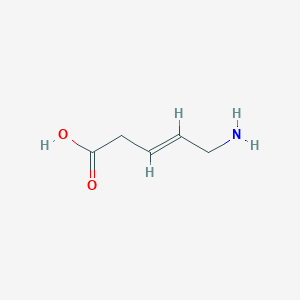
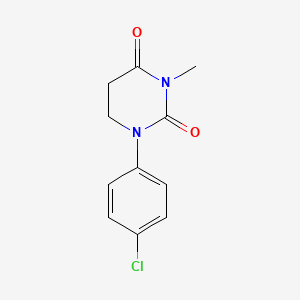
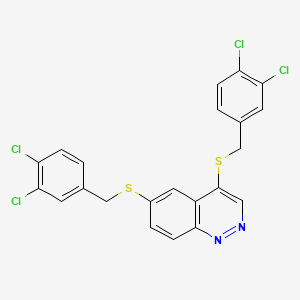
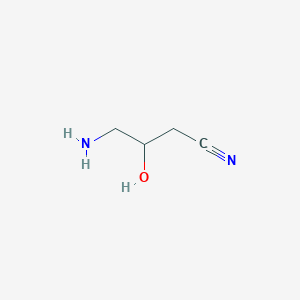
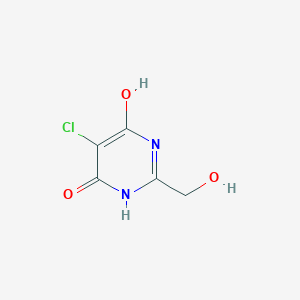
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
